molecular formula C18H24N2O4S B14535945 5-(Hydroxymethyl)-3-(pentylamino)-2-phenoxybenzene-1-sulfonamide CAS No. 62273-35-2

5-(Hydroxymethyl)-3-(pentylamino)-2-phenoxybenzene-1-sulfonamide

Cat. No.: B14535945
CAS No.: 62273-35-2
M. Wt: 364.5 g/mol
InChI Key: VNSZQWXSTWNZFT-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-3-(pentylamino)-2-phenoxybenzene-1-sulfonamide is a complex organic compound with a unique structure that combines various functional groups, including hydroxymethyl, pentylamino, phenoxy, and sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-3-(pentylamino)-2-phenoxybenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Phenoxy Group: This can be achieved through the reaction of a phenol derivative with an appropriate halogenated compound under basic conditions.

    Introduction of the Sulfonamide Group: This step involves the reaction of the phenoxy compound with a sulfonyl chloride in the presence of a base to form the sulfonamide.

    Addition of the Pentylamino Group: The sulfonamide compound is then reacted with a pentylamine under suitable conditions to introduce the pentylamino group.

    Hydroxymethylation: Finally, the compound undergoes hydroxymethylation using formaldehyde or a similar reagent to introduce the hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-3-(pentylamino)-2-phenoxybenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

5-(Hydroxymethyl)-3-(pentylamino)-2-phenoxybenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-3-(pentylamino)-2-phenoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, while the phenoxy group can interact with hydrophobic pockets in proteins. The hydroxymethyl and pentylamino groups can further modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Hydroxymethyl)-3-(pentylamino)-2-phenoxybenzene-1-sulfonamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties

Properties

CAS No.

62273-35-2

Molecular Formula

C18H24N2O4S

Molecular Weight

364.5 g/mol

IUPAC Name

5-(hydroxymethyl)-3-(pentylamino)-2-phenoxybenzenesulfonamide

InChI

InChI=1S/C18H24N2O4S/c1-2-3-7-10-20-16-11-14(13-21)12-17(25(19,22)23)18(16)24-15-8-5-4-6-9-15/h4-6,8-9,11-12,20-21H,2-3,7,10,13H2,1H3,(H2,19,22,23)

InChI Key

VNSZQWXSTWNZFT-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=C(C(=CC(=C1)CO)S(=O)(=O)N)OC2=CC=CC=C2

Origin of Product

United States

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